1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGXWHOHNNBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The physicochemical and functional properties of benzimidazole derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Key Observations:
- Electron-Donating vs.
- Impact of Nitro Groups: The nitro-substituted derivative 4h () shows a lower melting point (145–146°C) compared to non-nitro analogs, likely due to altered crystallinity from polar nitro groups .
- Role of N1-Substituents: The 2-chlorobenzyl group in the target compound introduces steric hindrance compared to allyl (4c) or benzyl (3u) groups, which could influence binding affinity in pharmacological contexts .
Anticancer and Antimicrobial Activity
- Pyrimidine-Linked Analogs (): Derivatives like 12a–n, which incorporate pyrimidine rings, exhibit enhanced anticancer activity due to improved DNA intercalation or kinase inhibition .
- Antifungal Derivatives (): Compounds such as 4a–4w, featuring hydrazine linkages, demonstrate moderate antifungal activity. The absence of such moieties in the target compound may limit its utility in this domain .
Corrosion Inhibition
- Methoxy Group Efficacy (): DMI (2-(3,4-dimethoxyphenyl)-1H-benzimidazole) shows superior corrosion inhibition on J55 steel compared to mono-methoxy (MMI) or trimethoxy (TMI) analogs, achieving 92% efficiency at 200 ppm. The target compound’s 2-chlorobenzyl group may further enhance adsorption on metal surfaces via halogen-metal interactions, though this remains untested .
Molecular Interactions and Computational Studies
- Methoxy Groups and Protonation Sites (): The 3,4-dimethoxy substituents in DMI facilitate protonation at the benzimidazole nitrogen, enhancing electrostatic interactions with corroded steel surfaces. The target compound’s chloro substituent may further stabilize such interactions via hydrophobic effects .
- Halogen Bonding (): Chlorine atoms in 3u and the target compound could participate in halogen bonding with biological targets or materials, a feature absent in methoxy-only analogs .
Biological Activity
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a chlorobenzyl group and a dimethoxyphenyl group that may enhance its pharmacological properties. Benzimidazole derivatives have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and more.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Benzimidazole Core : Essential for biological activity.
- Chlorobenzyl Group : May influence lipophilicity and receptor interactions.
- Dimethoxyphenyl Group : Contributes to electronic properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O2 |
| Molecular Weight | 396.85 g/mol |
| Melting Point | 203-204°C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Benzimidazole derivatives generally exert their effects through:
- Inhibition of Cell Growth : By disrupting microtubule polymerization.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Anti-Angiogenesis : Inhibiting the formation of new blood vessels that supply tumors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.
Case Study Findings
A study focused on various benzimidazole compounds demonstrated that those with electron-donating groups (like methoxy) exhibited increased cytotoxicity against cancer cell lines. Specifically, compounds similar to this compound showed promising results against A549 lung cancer cells with IC50 values indicating potent activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | A549 | 11.75 |
| 1-(4-Chlorobenzyl)-2-phenyl-1H-benzimidazole | MCF7 | 15.00 |
| 1-(2-Chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | HeLa | 20.50 |
Anti-Inflammatory Activity
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit key inflammatory pathways, reducing cytokine production and modulating immune responses.
Table 3: Anti-Inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| This compound | Egg Albumin Denaturation Inhibition | Significant Inhibition |
| Control Compound | - | No Inhibition |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Formation of the benzimidazole core through acid-catalyzed condensation of 3,4-dimethoxyphenyl aldehyde with o-phenylenediamine derivatives.
- Step 2: Substitution at the N1 position using 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF) .
- Key Variables: Reaction temperature (often 80–100°C), solvent polarity, and catalyst choice (e.g., PdCl₂(dppf) for coupling reactions) significantly impact yield. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substitution patterns. Key signals include aromatic protons (δ 6.8–7.5 ppm for benzimidazole and dimethoxyphenyl groups) and methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 393.1 for C₂₂H₁₈ClN₂O₂) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition typically observed above 250°C .
- HPLC: Ensures purity, using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do structural modifications (e.g., 2-chlorobenzyl vs. fluorobenzyl groups) influence bioactivity and target binding?
- Electron-Withdrawing Effects: The 2-chlorobenzyl group enhances electrophilicity, potentially improving interactions with nucleophilic residues in enzymes (e.g., kinase active sites). Fluorinated analogs (e.g., 2-fluorobenzyl) show increased metabolic stability due to C-F bond inertness, but reduced π-π stacking with aromatic amino acids .
- Methoxy Positioning: 3,4-Dimethoxyphenyl substituents increase solubility and modulate hydrogen bonding. Comparative studies with 4-methoxy analogs reveal 10–20% higher IC₅₀ values in antiproliferative assays .
Q. What computational strategies are used to predict target interactions and optimize binding affinity?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or topoisomerase II. The dimethoxyphenyl group shows strong affinity for hydrophobic pockets (ΔG ≈ −9.2 kcal/mol) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine’s +I effect increases lipophilicity (logP ≈ 3.8), enhancing membrane permeability .
- MD Simulations: Reveal stability of ligand-target complexes over 100 ns trajectories, highlighting critical hydrogen bonds with Asp/Tyr residues .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Standardized Assays: Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) often arise from assay conditions (e.g., serum concentration, incubation time). Use ATP-based viability assays with synchronized cell cycles .
- Metabolic Stability Testing: Liver microsome studies (human vs. rodent) clarify species-specific degradation rates, explaining variability in in vivo efficacy .
- Epistatic Analysis: CRISPR screening identifies off-target effects (e.g., ROS generation) that may skew dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
